9-Bromo-10-(9-phenanthryl)anthracene
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Description
“9-Bromo-10-(9-phenanthryl)anthracene” is a chemical compound with the molecular formula C28H17Br . It is a solid substance that appears as a light yellow to yellow to green powder or crystal .
Molecular Structure Analysis
The molecular structure of “9-Bromo-10-(9-phenanthryl)anthracene” consists of a bromine atom attached to the 9th carbon of an anthracene molecule, which is further substituted at the 10th position by a phenanthryl group . More detailed structural analysis would require specific spectroscopic data.
Physical And Chemical Properties Analysis
“9-Bromo-10-(9-phenanthryl)anthracene” is a solid at 20°C . It has a molecular weight of 433.35 . The compound appears as a light yellow to yellow to green powder or crystal . It has a melting point range of 231.0 to 236.0°C .
Scientific Research Applications
Specific Scientific Field
Chemistry, specifically Organic Chemistry and Photophysics .
Application Summary
Anthracene-based derivatives, including 9-(4-phenyl)anthracene, 9-(4-phenylethynyl)-anthracene, and 9, 10-bis(phenylethynyl)anthracene, were synthesized and their photophysical properties were studied .
Methods of Application
These compounds were synthesized by the Suzuki/Sonogashira cross-coupling reactions . They were characterized by X-ray crystallography, thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), UV-Vis absorption and fluorescence (FL) spectroscopy, as well as density functional theory (DFT) calculations .
Results or Outcomes
The compounds exhibited high thermal stability and blue emission with a high quantum yield . Different substituents strongly affected the optical properties .
Triplet-Triplet Annihilation Photon Upconversion
Specific Scientific Field
Chemistry, specifically Photochemistry .
Application Summary
9,10-disubstituted anthracene chromophores were used in applications such as OLEDs and triplet–triplet annihilation upconversion .
Methods of Application
The study involved the synthesis of eight anthracenes with aromatic phenyl and thiophene substituents, containing both electron donating and accepting groups .
Organic Light Emitting Diodes (OLEDs)
Specific Scientific Field
Chemistry, specifically Materials Science .
Application Summary
Anthracene-based molecules are commonly used in applications such as OLEDs . These blue emitting chromophores are plentiful in a variety of fields .
Methods of Application
The study involved the synthesis of anthracenes with aromatic phenyl and thiophene substituents, containing both electron donating and accepting groups .
Proteomics Research
Specific Scientific Field
Biology, specifically Proteomics .
Application Summary
9-Bromo-10-phenylanthracene is an anthracene compound used for proteomics research .
Methods of Application
The specific methods of application in proteomics research are not detailed in the source .
Results or Outcomes
The specific results or outcomes of its use in proteomics research are not detailed in the source .
Photon-Upconversion Through Triplet–Triplet Annihilation
Specific Scientific Field
Chemistry, specifically Photochemistry .
Application Summary
Anthracene derivatives have been used in photon-upconversion through triplet–triplet annihilation . This process is used to convert two low energy photons into one high energy photon .
Methods of Application
The green glowstick dye 9,10-(bisphenylethynyl)anthracene (BPEA) and its derivatives have shown great promise in solution-based UC applications .
Results or Outcomes
The specific results or outcomes of its use in photon-upconversion through triplet–triplet annihilation are not detailed in the source .
Organic Field-Effect Transistors (OFETs)
Specific Scientific Field
Chemistry, specifically Materials Science .
Application Summary
Anthracene derivatives have been used in the development of organic field-effect transistors (OFETs) .
Methods of Application
The specific methods of application in OFETs are not detailed in the source .
Results or Outcomes
The specific results or outcomes of its use in OFETs are not detailed in the source .
properties
IUPAC Name |
9-bromo-10-phenanthren-9-ylanthracene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H17Br/c29-28-24-15-7-5-13-22(24)27(23-14-6-8-16-25(23)28)26-17-18-9-1-2-10-19(18)20-11-3-4-12-21(20)26/h1-17H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIXPXSRUDGFLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=C5C=CC=CC5=C(C6=CC=CC=C64)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H17Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Bromo-10-(9-phenanthryl)anthracene |
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